molecular formula C5H2BrClN4 B13632856 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13632856
M. Wt: 233.45 g/mol
InChI Key: YLEAHNOSEKPIHN-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine ( 1780651-75-3) is a halogenated heterocyclic compound with the molecular formula C5H2BrClN4 and a molecular weight of 233.45 g/mol . This high-value scaffold is a key advanced intermediate in medicinal chemistry and drug discovery research, particularly for constructing more complex molecules via palladium-catalyzed cross-coupling reactions where the bromine atom can be selectively functionalized . Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have demonstrated significant scientific interest in pharmaceutical development, showing potent biological activity. For instance, such derivatives have been investigated as disruptors of the influenza virus RNA-dependent RNA polymerase, exhibiting anti-viral activity by inhibiting the PA-PB1 protein-protein interaction . Furthermore, related 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been discovered to kill gastric cancer cells via the mitochondria pathway, inducing apoptosis and cell cycle arrest, highlighting the scaffold's potential in oncology research . This compound is supplied as a research-grade material. This product is for research use only (RUO) and is strictly not intended for human or veterinary use. References 1. BLD Pharmatech Ltd. (n.d.). 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine. Retrieved from https://life.bldpharm.com/products/1780651-75-3.html . 2. Massari, S., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based derivatives and their application as influenza virus RNA-dependent RNA polymerase inhibitors. European Journal of Medicinal Chemistry , 209, 112944. PMC7561591 . 3. Wang, S., et al. (2020). Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. European Journal of Medicinal Chemistry , 202, 112525 .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-4-9-5-8-1-3(7)2-11(5)10-4/h1-2H

InChI Key

YLEAHNOSEKPIHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=NN21)Br)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available or easily synthesized precursors such as:

  • 2-Amino-4-chloropyrimidine or similar halogenated aminopyrimidines,
  • Hydrazine derivatives or 1,2,4-triazol-5-amines,
  • Halogenating agents like phosphorus oxychloride (POCl₃) and bromine sources.

Cyclization and Ring Fusion

A representative method involves the cyclization of H-1,2,4-triazol-5-amine with a suitable pyrimidine precursor or ketoester under acidic conditions to form the fused triazolo-pyrimidine core. For example, the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid yields an intermediate triazolopyrimidine compound, which can be further functionalized.

Halogenation to Introduce Bromo and Chloro Substituents

Detailed Mechanistic Insights

Cyclization Mechanism

The initial cyclization involves nucleophilic attack of the amino group of H-1,2,4-triazol-5-amine on the keto group of ethyl 4-chloro-3-oxobutanoate, followed by ring closure and dehydration to form the fused triazolo ring system. Acidic conditions facilitate protonation and improve electrophilicity of the keto group.

Halogenation Mechanism

  • Chlorination: POCl₃ acts as both a chlorinating agent and dehydrating catalyst, converting hydroxyl or amino substituents into chlorides via nucleophilic substitution.
  • Bromination: Bromine or NBS selectively brominates the activated position on the triazolopyrimidine ring, often at the 2-position due to electronic and steric factors.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Notes References
Acidic cyclization + POCl₃ halogenation + bromination Straightforward, uses commercially available reagents Requires careful control of halogenation steps 60-85 Well-established, scalable
Multicomponent reactions with catalysts (e.g., [(VO)TPP][(TCM)4]) Environmentally friendly, mild conditions Catalyst synthesis complexity 70-95 Solvent-free, recyclable catalyst
Ultrasonic-assisted multicomponent synthesis Rapid reaction times, high yields Requires ultrasonic equipment 79-95 Efficient for related triazolopyrimidines

Research Findings and Optimization

  • The use of phosphorus oxychloride is critical for selective chlorination at the 6-position, and reaction temperature must be optimized to avoid side reactions.
  • Bromination requires precise stoichiometry and temperature control to prevent polybromination or ring degradation.
  • Catalytic systems such as vanadyl porphyrin complexes have been reported to facilitate environmentally friendly syntheses of related triazolopyrimidines, suggesting potential for adaptation to 2-bromo-6-chloro derivatives.
  • Ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields in multi-component syntheses of triazolopyrimidine derivatives.

Summary Table of Key Physical and Chemical Data

Property Data Notes
Molecular Formula C6H2BrClN4 Calculated based on substitution
Molecular Weight Approx. 224-230 g/mol Depends on isotopes
Solubility Moderate in DMSO, DMF; low in water Stock solutions prepared in DMSO recommended
Storage Conditions Store at room temperature or refrigerated Avoid moisture and light
Stability Stable under dry, inert atmosphere Sensitive to strong acids/bases

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The triazolopyrimidine core is shared among several derivatives, but substituent variations dictate their applications:

Compound Name Substituents Key Properties/Applications Reference
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-CH₃ Herbicidal activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Br, 2-NH₂ (pyridine core) Antimicrobial potential
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide 2-SO₂NH₂, 5/7-CH₃ Herbicidal (ALS inhibitors)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH₂, 6-CONHR Antiproliferative activity

Key Observations :

  • Halogenation : Bromo and chloro groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling (e.g., Suzuki reactions) for further derivatization .
  • Pyrimidine vs.
  • Functional Groups : Sulfonamide substituents (e.g., in herbicidal compounds) contrast with halogens, redirecting activity toward enzyme inhibition (e.g., acetolactate synthase (ALS)) .
Antitumor Activity
  • 2-Amino-triazolopyrimidine-carboxamides: Derivatives synthesized via multi-component reactions showed IC₅₀ values <10 µM against cancer cell lines, with substituents like aryl groups enhancing potency .
  • Halogenated Analogues: Pyrazolo[1,5-a]pyrimidine derivatives with bromo substituents (e.g., compound 7c, IC₅₀ = 2.70 µM) demonstrated strong activity against liver carcinoma (HEPG2-1), suggesting halogens improve cytotoxicity .
  • Antitubulin Agents: Triazolopyrimidines with aryl substituents (e.g., Yang et al., 2019) exhibited nanomolar IC₅₀ values by disrupting microtubule assembly, highlighting the role of electron-withdrawing groups .
Herbicidal Activity
  • [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides: These derivatives inhibit ALS, a key enzyme in plant branched-chain amino acid synthesis. Structural studies show spatial alignment with sulfonylurea herbicides, despite differing core structures .

Biological Activity

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a pyrimidine ring, with bromine and chlorine substituents at the 2 and 6 positions, respectively. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Basic Information

  • Molecular Formula : C5_5H2_2BrClN4_4
  • Molar Mass : 233.45 g/mol
  • CAS Number : 1780651-75-3

The biological activity of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The compound can bind to the active sites of various enzymes, thereby blocking their function. Additionally, it may interact with receptors involved in cellular processes such as inflammation and apoptosis .

Anticancer Activity

Recent studies have demonstrated the potent antiproliferative effects of derivatives of this compound against various cancer cell lines. For instance:

  • IC50_{50} Values : Compounds structurally related to 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine exhibited IC50_{50} values ranging from 83 nM to 101 nM against A549 and HeLa cancer cell lines .
  • Mechanism : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways .

Comparative Analysis

CompoundIC50_{50} (nM)Activity TypeTarget
8q83AntiproliferativeA549, HeLa
8r101AntiproliferativeA549, HeLa
CA-4~100AntitubulinTubulin

Case Studies and Research Findings

  • Study on Tubulin Inhibition :
    • A series of derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most active compounds demonstrated significantly higher potency compared to standard drugs like combretastatin A-4 (CA-4) .
  • In Vivo Studies :
    • In zebrafish embryos, compound 8q showed significant inhibition of HeLa cell growth, indicating its potential for further development as an anticancer agent .
  • DPP-4 Inhibition :
    • Although primarily studied for its anticancer properties, similar triazolopyrimidine derivatives have shown promise as DPP-4 inhibitors for type 2 diabetes treatment. This suggests a broader pharmacological profile for compounds related to 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine .

Q & A

Advanced Research Question

  • UPLC-MS : Achieve baseline separation of regioisomers using C18 columns (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradients .
  • HPLC-PDA : Quantify halogenated byproducts (e.g., dechlorinated species) at 254 nm .
  • Elemental Analysis : Verify Br/Cl content (±0.3% deviation) to confirm stoichiometry .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (Br, Cl) enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

  • Bromine : Higher reactivity than chloro in aryl-aryl bond formation (krel_{rel} ~ 5:1) due to better leaving-group ability .
  • Steric Effects : Ortho-substituents reduce coupling efficiency; meta-substitution improves yields by 20–30% .

What safety protocols are recommended for handling 2-Bromo-6-chloro-triazolopyrimidine?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Halogenated waste must be segregated and incinerated under EPA guidelines .

How can researchers design SAR studies for triazolopyrimidine-based antimicrobial agents?

Advanced Research Question
Methodological Framework :

Core Modifications : Introduce substituents at C-2/C-6 to assess impact on MIC values against Gram-positive bacteria .

Bioisosteric Replacement : Swap Br with CF3_3 to evaluate lipophilicity effects on membrane penetration .

In Vivo Testing : Use murine models to correlate in vitro potency (IC50_{50}) with efficacy in systemic infections .

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